1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone
Description
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[4-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-12-15(4-5-16(13)23-3)25(21,22)19-10-11-24-17(19)6-8-18(9-7-17)14(2)20/h4-5,12H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXODAHTFOZGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-Oxa-4,8-Diazaspiro[4.5]decane Core
The spiro ring is synthesized via a tandem cyclization-condensation approach. A representative protocol involves:
- Starting Materials :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | H₂SO₄, ethylene glycol | Toluene | Reflux | 12 h | 68% |
| 2 | NH₄OAc, NaBH₃CN | MeOH | 25°C | 6 h | 52% |
This method avoids harsh conditions that could degrade the spiro system, as evidenced by NMR monitoring.
Sulfonation at Position 4
The sulfonyl group is introduced via nucleophilic substitution using 4-methoxy-3-methylbenzenesulfonyl chloride:
- Procedure :
- The spiroamine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- 4-Methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 4 h, followed by aqueous workup and column purification.
Key Observations :
- Excess sulfonyl chloride ensures complete conversion, but >1.5 equiv leads to disulfonation byproducts.
- Triethylamine scavenges HCl, preventing protonation of the amine and ensuring nucleophilic reactivity.
Acylation at Position 8
The acetyl group is introduced via Schotten-Baumann acylation:
- Protocol :
Optimization Data :
| Acylating Agent | Solvent | Base | Yield |
|---|---|---|---|
| Acetyl chloride | THF/H₂O | NaHCO₃ | 78% |
| Acetic anhydride | DCM | Pyridine | 65% |
THF/water mixtures enhance solubility of both organic and inorganic phases, improving reaction homogeneity.
Industrial-Scale Production and Process Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
- Flow Reactor Parameters :
- Sulfonation : A tubular reactor with residence time 15 min at 50°C achieves 92% conversion.
- Acylation : Microreactors with integrated pH control reduce side product formation to <5%.
Cost-Benefit Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 85% |
| Purity | 95% | 99% |
| Time | 24 h | 6 h |
Flow systems mitigate thermal degradation risks and improve mass transfer, critical for heat-sensitive intermediates.
Analytical Characterization and Quality Control
Final product validation employs multi-technique analysis:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 6.94 (d, J = 8.4 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, spiro-CH₂), 2.41 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z 423.1542 [M+H]⁺ (calc. 423.1538).
Chromatographic Purity :
- HPLC (C18, MeCN/H₂O 70:30): t₃ = 8.2 min, purity >99%.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared to other spirocyclic compounds with similar structures. Some similar compounds include:
Spirooxindoles: These compounds also feature a spirocyclic core and have been studied for their biological activity.
Spirocyclic sulfonamides: These compounds share the sulfonyl group and spirocyclic structure, making them relevant for comparison.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
The compound 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone represents a novel class of sulfonamide derivatives with potential biological activity, particularly in the field of cancer therapy. Its unique spirocyclic structure, which combines sulfonyl and oxa functional groups, enhances its interaction with biological targets. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 472.59 g/mol. The structural complexity arises from its spiro linkage between diaza and oxa units, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O6S |
| Molecular Weight | 472.59 g/mol |
| Functional Groups | Sulfonyl, Oxa |
| Structural Features | Spirocyclic |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For example, a related compound demonstrated IC50 values of 0.17 µM against A549 lung cancer cells, 0.05 µM against MDA-MB-231 breast cancer cells, and 0.07 µM against HeLa cervical cancer cells . The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells treated with the compound at varying concentrations (0.1 and 1 μM), flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. This suggests that the compound effectively triggers apoptosis in cancer cells, potentially through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is closely related to their structural features. Modifications to the aromatic rings and the introduction of polar groups have been shown to enhance solubility and potency:
| Modification | Effect on Activity |
|---|---|
| Replacement of benzene with thiophene | Increased inhibitory activity |
| Introduction of polar heterocycles | Enhanced water solubility and reduced toxicity |
The mechanisms underlying the anticancer effects of this compound include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in tumor cells.
- Apoptosis Induction : It promotes apoptosis via mitochondrial pathways.
- Target Interaction : The sulfonamide group interacts with various biological targets, inhibiting tumor growth.
Toxicity Studies
Toxicity assessments have shown that while the compound exhibits potent anticancer activity, it also presents some toxicity risks. In animal models, treatment with the compound resulted in observable damage to liver and kidney tissues at higher doses . However, no significant damage was noted at lower doses compared to standard chemotherapeutics like adriamycin.
Q & A
Q. What are the standard synthetic routes for 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone?
The synthesis involves multi-step reactions, including spiro ring formation and sulfonyl group introduction. Key steps:
- Spirocycle construction : Cyclization of precursor amines or ketones under anhydrous conditions to prevent hydrolysis of intermediates .
- Tosylation : Reaction with 4-methoxy-3-methylbenzenesulfonyl chloride in aprotic solvents (e.g., dichloromethane) at 0–25°C .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity. Analytical validation via NMR and MS is critical .
Q. How is the compound characterized structurally?
Primary methods include:
- NMR spectroscopy : H and C NMR confirm spirocyclic connectivity and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 463.18) .
- X-ray crystallography (if available): Resolves steric effects from the spiro structure .
Q. What receptors or biological targets are associated with this compound?
The compound shows affinity for M1 muscarinic and 5-HT1A receptors , as evidenced by radioligand binding assays (IC values in the nanomolar range). These interactions suggest potential neuropharmacological applications .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Solvent selection : Use anhydrous DMF or THF to stabilize reactive intermediates .
- Temperature control : Maintain ≤25°C during sulfonylation to avoid over-reaction .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Monitoring : Real-time LC-MS tracking identifies byproducts (e.g., desulfonylated derivatives) for iterative optimization .
Q. How do structural modifications influence receptor selectivity?
A comparative SAR study reveals:
| Substituent Modification | Receptor Affinity Change | Key Reference |
|---|---|---|
| Methoxy → Nitro (at aryl position) | Increased 5-HT1A selectivity (IC ↓ by 40%) | |
| Methyl → Fluorine (on spiro ring) | Enhanced M1 binding (K = 12 nM vs. 28 nM for parent) | |
| Sulfonyl → Carbonyl | Loss of activity (IC >10 µM) |
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms). Poor stability may explain reduced in vivo activity .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 assays to evaluate passive permeability and efflux ratios .
- Formulation : Test solubility-enhancing excipients (e.g., cyclodextrins) to improve bioavailability .
Q. What experimental limitations affect reproducibility in pharmacological studies?
- Sample degradation : Organic compounds in aqueous buffers degrade over 9 hours at room temperature. Solution: Store samples at 4°C or add stabilizers (e.g., ascorbic acid) .
- Receptor assay variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4 ± 0.1) to reduce inter-lab variability .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Library design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, nitro) at the aryl and spiro positions .
- Screening cascade : Prioritize compounds using high-throughput binding assays (5-HT1A, M1) followed by functional assays (cAMP, calcium flux) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in receptor active sites .
Q. What analytical techniques validate compound purity for in vivo studies?
- HPLC-UV/HRMS : Ensure ≥98% purity with a retention time matching the reference standard .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Residual solvent analysis : GC-MS detects traces of DMF or THF (<500 ppm) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability?
- Controlled degradation studies : Expose the compound to light, heat (40°C), and humidity (75% RH) for 7 days. Monitor degradation via LC-MS to identify labile groups (e.g., sulfonyl) .
- Comparative protocols : Replicate conflicting studies using identical buffers (e.g., PBS vs. Tris-HCl) and storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
